![molecular formula C17H21NO2S B1456671 Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate CAS No. 1437311-99-3](/img/structure/B1456671.png)
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives like MAPT often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis
The InChI code for MAPT is1S/C17H22NO2S/c1-3-4-6-11-13-14 (12-9-7-5-8-10-12)15 (16 (18)21-13)17 (19)20-2/h5,7-10,21H,3-4,6,11,18H2,1-2H3
. This indicates the presence of a five-membered thiophene ring with a sulfur atom, a pentyl group, an amino group, and a phenyl group attached to it. Physical And Chemical Properties Analysis
MAPT has a molecular weight of 303.4 g/mol. It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Organic Semiconductors
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate: is a compound that can be utilized in the development of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier mobility, making them suitable for use in organic field-effect transistors (OFETs) . The compound’s molecular structure allows for fine-tuning of electronic properties, which is crucial for designing semiconductors with specific performance characteristics.
Pharmaceutical Research
This compound exhibits a structure that is potentially beneficial in pharmaceutical applications. Thiophene derivatives have been studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The presence of the amino and carboxylate groups in Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate may offer a platform for developing new therapeutic agents.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The long pentyl chain and the aromatic ring in Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate could interact with metal surfaces to form protective layers, thereby preventing corrosion . This application is significant in extending the life of metal components in various industries.
Material Science
The compound’s molecular structure, which includes a thiophene ring, makes it a candidate for use in material science, particularly in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in display and lighting technologies, and the compound’s properties could contribute to the development of more efficient and durable OLED materials.
Analytical Chemistry
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate: can be used as a reagent or a building block in analytical chemistry to synthesize other complex molecules. Its reactivity with various substrates can be exploited to create a wide range of derivatives for analytical purposes .
Chemical Synthesis
This compound can be involved in chemical synthesis methods such as the Gewald reaction, which is used to synthesize aminothiophene derivatives. The Gewald reaction is a key synthetic route for producing compounds with potential biological activity .
properties
IUPAC Name |
methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-4-6-11-13-14(12-9-7-5-8-10-12)15(16(18)21-13)17(19)20-2/h5,7-10H,3-4,6,11,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKGGPYULAGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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